A Comprehensive Technical Guide to the Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
A Comprehensive Technical Guide to the Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Foreword: The Strategic Importance of Spiro-Hydantoins in Modern Drug Discovery
The spiro-hydantoin moiety is a privileged scaffold in medicinal chemistry, renowned for its rigid three-dimensional structure that allows for the precise spatial orientation of pharmacophoric groups. This unique conformational constraint is instrumental in achieving high-affinity interactions with biological targets. Compounds incorporating this core structure have demonstrated a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The target molecule of this guide, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, represents a specific embodiment of this important class of compounds, featuring a spirocyclic system derived from cyclopentane fused to a methylated hydantoin ring. This guide provides a detailed, mechanistically-driven approach to its synthesis, intended for researchers and professionals in the field of drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione suggests a two-stage synthetic strategy. The primary disconnection breaks the N-methyl bond, leading to the parent spiro-hydantoin, 6,9-diazaspiro[4.5]decane-7,10-dione. This intermediate can be further deconstructed via the well-established Bucherer-Bergs reaction, a robust and efficient one-pot multicomponent synthesis of 5,5-disubstituted hydantoins from a ketone, a cyanide source, and a carbonate source.[3][4][5] The starting materials are therefore readily available and commercially sourced: cyclopentanone, an alkali metal cyanide (e.g., potassium cyanide), ammonium carbonate, and a suitable methylating agent for the final step.
Caption: Retrosynthetic pathway for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.
Part 1: Synthesis of the 6,9-Diazaspiro[4.5]decane-7,10-dione Core via the Bucherer-Bergs Reaction
Mechanistic Rationale and Causality
The Bucherer-Bergs reaction is a cornerstone for the synthesis of spiro-hydantoins due to its operational simplicity and the ready availability of starting materials.[3][5] The reaction proceeds through a series of equilibria, initiated by the in situ formation of ammonium cyanide and ammonium carbamate from the starting reagents. Cyclopentanone is first converted to a cyanohydrin, which then reacts with ammonia to form an α-aminonitrile. The aminonitrile is the key intermediate that undergoes cyclization with carbon dioxide (generated from the decomposition of ammonium carbonate) to yield the spiro-hydantoin product. The choice of a closed system for this reaction is crucial to maintain a sufficient concentration of the gaseous reactants, ammonia and carbon dioxide, thereby driving the reaction towards completion.
Caption: Simplified mechanism of the Bucherer-Bergs reaction for the synthesis of the spiro-hydantoin core.
Detailed Experimental Protocol
Materials:
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Cyclopentanone
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Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
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Ethanol
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Water
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Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine cyclopentanone, potassium cyanide, and ammonium carbonate in a molar ratio of 1:1.5:3. A solvent system of ethanol and water (1:1 v/v) is used.
-
Reaction Conditions: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring. The reaction is typically maintained for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood. The crude product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: The crude solid is collected by filtration. To remove unreacted starting materials and inorganic salts, the solid is washed with cold water. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water. The pH of the solution may be adjusted to acidic (pH 5-6) with HCl to facilitate precipitation of the hydantoin.[3]
| Parameter | Value |
| Starting Ketone | Cyclopentanone |
| Reagents | KCN, (NH₄)₂CO₃ |
| Solvent | Ethanol/Water (1:1) |
| Temperature | 60-70°C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% |
| Physical State | White crystalline solid |
Part 2: N-Methylation of the Spiro-Hydantoin Core
Mechanistic Rationale and Causality
The final step in the synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is the selective methylation of one of the nitrogen atoms of the hydantoin ring. The hydantoin ring has two secondary amine protons that can be deprotonated to form a nucleophilic anion. The choice of base and methylating agent is critical for achieving high yield and selectivity. A common and effective method involves the use of a methyl halide, such as methyl iodide, in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the hydantoin, and the resulting anion acts as a nucleophile, attacking the methyl iodide in an SN2 reaction.
Detailed Experimental Protocol
Materials:
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6,9-Diazaspiro[4.5]decane-7,10-dione
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Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl Acetate
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Brine
Procedure:
-
Reaction Setup: To a solution of 6,9-diazaspiro[4.5]decane-7,10-dione in anhydrous DMF, add potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.
-
Addition of Methylating Agent: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
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Reaction Conditions: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione.
| Parameter | Value |
| Starting Material | 6,9-Diazaspiro[4.5]decane-7,10-dione |
| Reagents | CH₃I, K₂CO₃ |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 8-16 hours |
| Expected Yield | 80-95% |
| Physical State | White to off-white solid |
Characterization of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
The identity and purity of the final synthesized compound should be confirmed through a combination of spectroscopic techniques:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 3.0 ppm. The protons on the cyclopentane ring will appear as multiplets in the aliphatic region. The NH proton of the hydantoin ring will be observed as a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons of the hydantoin ring (around 155-175 ppm), the spiro carbon, the carbons of the cyclopentane ring, and the N-methyl carbon.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the hydantoin ring.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione. The strategy leverages the classic Bucherer-Bergs reaction for the construction of the core spiro-hydantoin structure, followed by a straightforward N-methylation. The described protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The successful synthesis and characterization of this molecule will provide valuable material for further investigation into the biological activities of this class of spiro-hydantoins.
References
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Ware, E. The Chemistry of the Hydantoins. Chemical Reviews, 1950 , 46 (3), 403–470. [Link]
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Dudley, D. A.; Bunker, A. M.; Chi, L.; Cody, W. L.; Holland, D. R.; Ignasiak, D. P.; Janiczek-Dobra, J. A.; Lu, G. H.; Tan, Y. Y.; Edmunds, J. J. Spiro-hydantoins as potent, selective, and orally bioavailable factor Xa inhibitors. Journal of Medicinal Chemistry, 2000 , 43 (23), 4287–4303. [Link]
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Sarges, R.; Goldstein, S. W.; Welch, W. M. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 1990 , 33 (7), 1859–1865. [Link]
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Simonsen, J. L.; Williams, E. M. The Reaction between Ketones, Potassium Cyanide, and Ammonium Carbonate. Part I. The Formation of Hydantoins from Aliphatic and Alicyclic Ketones. Journal of the Chemical Society, Transactions, 1909 , 95, 114-118. [Link]
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Bucherer, H. T.; Steiner, W. Über die Reaktion von α-Oxy- und α-Aminonitrilen mit Kohlensäure und kohlensaurem Ammoniak. Journal für Praktische Chemie, 1934 , 140 (10-12), 291-316. [Link]
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"Bucherer-Bergs Reaction". Organic Chemistry Portal. [Link]
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"Strecker Synthesis". Master Organic Chemistry. [Link]
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